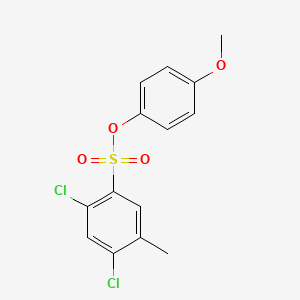

4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-methoxyphenyl) 2,4-dichloro-5-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O4S/c1-9-7-14(13(16)8-12(9)15)21(17,18)20-11-5-3-10(19-2)4-6-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXBUCDHQUWKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:

4-methoxyphenol+2,4-dichloro-5-methylbenzenesulfonyl chloride→4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and sulfonation reactions can be applied on a larger scale using appropriate reaction vessels, temperature control, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 2,4-dichloro-5-methylbenzenesulfonic acid.

Oxidation and Reduction: The aromatic rings can undergo oxidation or reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Major Products

Nucleophilic substitution: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

Hydrolysis: The major products are 4-methoxyphenol and 2,4-dichloro-5-methylbenzenesulfonic acid.

Scientific Research Applications

Structure

The chemical structure of 4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate can be represented as follows:

Physical Properties

- Molecular Weight : 341.24 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonate group can enhance the compound's interaction with microbial membranes, potentially leading to increased efficacy against bacteria and fungi .

- Anticancer Properties : Studies have explored the potential of this compound in inhibiting cancer cell proliferation. The mechanism may involve the disruption of mitochondrial function, which is crucial for energy production in rapidly dividing cancer cells .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Condensation Reactions : Combining appropriate precursors under basic conditions to form intermediates.

- Substitution Reactions : Electrophilic substitution at the chlorophenyl ring allows for further functionalization, enhancing the compound's biological activity.

Industrial Applications

- Catalysis : The compound can serve as a catalyst in various chemical reactions due to its ability to stabilize transition states.

- Material Science : Its properties make it suitable for developing new materials, including polymers and coatings that require specific chemical functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives of this compound against several bacterial strains. Results showed significant inhibition of growth, suggesting that modifications to the sulfonate group could enhance potency.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines through mechanisms involving mitochondrial disruption and apoptosis induction. Further structure-activity relationship (SAR) analyses revealed critical modifications that could improve efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate depends on its specific application. In nucleophilic substitution reactions, the sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved in its biological activity are not well-characterized, but it is likely to interact with cellular components through its reactive functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

a) (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate

- Molecular Formula: C₁₆H₁₄ClNO₃S (MW: 335.80 g/mol) .

- Key Differences :

- The isoxazole ring in this compound introduces nitrogen-based heterocyclic reactivity, absent in the target compound.

- The 4-chlorophenyl group provides a single electron-withdrawing substituent, whereas the target compound has two chlorine atoms and a methyl group, enhancing steric hindrance and electronic effects .

- Synthetic Methods : Both compounds utilize sulfonate esterification, but the isoxazole derivative requires multi-step synthesis involving cycloaddition reactions, contrasting with the simpler substitution patterns of the target compound .

b) 4-Methoxybenzophenone

- Molecular Formula : C₁₄H₁₂O₂ (MW: 212.24 g/mol) .

- Key Differences: Lacks sulfonate and chlorine substituents, resulting in lower polarity and reduced solubility in polar solvents compared to the target compound. The ketone group in 4-methoxybenzophenone enables nucleophilic additions, while the sulfonate group in the target compound favors hydrolysis or nucleophilic displacement reactions .

Table 1: Comparative Physical Properties

- Key Observations: The target compound’s dichloro-methyl substitution likely increases its melting point compared to 4-methoxybenzophenone but reduces solubility in non-polar solvents. Sulfonate esters generally exhibit higher thermal stability than ketones due to strong S=O bonds .

Q & A

Q. What are the recommended synthetic routes for preparing 4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 4-methoxyphenol and 2,4-dichloro-5-methylbenzenesulfonyl chloride. Key steps include:

- Activation of the sulfonyl chloride : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Base selection : Triethylamine or pyridine is typically employed to neutralize HCl byproducts, with yields improving under inert atmospheres (e.g., nitrogen) .

- Temperature control : Reactions at 0–5°C reduce side reactions, while gradual warming to room temperature ensures completion .

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -NMR (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this sulfonate ester?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry and confirm sulfonate ester bonding. For example, bond angles near the sulfonate group should align with sp³ hybridization (e.g., 104–109°) .

- Mass spectrometry (HRMS) : Use electrospray ionization (ESI) to validate the molecular ion peak (e.g., [M+Na]) and isotopic patterns consistent with chlorine substituents .

- Vibrational spectroscopy (IR) : Identify sulfonate S=O stretching bands at 1170–1190 cm and aryl C-O-C signals near 1250 cm .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Electrophilic substitution : The 2,4-dichloro-5-methylbenzenesulfonate moiety directs electrophiles to the para position of the methoxyphenyl group. Use directing group strategies (e.g., Lewis acids like AlCl) for bromination or nitration .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids can introduce aryl groups at the 5-methyl position. Optimize Pd catalysts (e.g., Pd(PPh)) and base (KCO) in toluene/ethanol .

- Data-driven design : Compare crystallographic data (e.g., dihedral angles) with computational models (DFT) to predict steric/electronic effects on reactivity .

Q. How should discrepancies between experimental and computational data (e.g., DFT vs. XRD) be resolved for this compound?

Methodological Answer:

- Validate computational parameters : Ensure basis sets (e.g., B3LYP/6-31G*) account for chlorine and sulfur atoms’ electron correlation. Compare Hirshfeld surface analysis (from XRD) with Mulliken charges to identify polarization discrepancies .

- Thermal motion analysis : Use anisotropic displacement parameters (from XRD) to refine DFT models, adjusting for temperature-dependent conformational flexibility .

- Benchmarking : Cross-reference with structurally analogous sulfonates (e.g., 4-methoxybenzenesulfonate derivatives) to identify systematic errors in computational methods .

Q. What strategies mitigate low yields in multi-step syntheses involving this sulfonate ester?

Methodological Answer:

- Intermediate purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) after each step to remove unreacted sulfonyl chloride or phenolic byproducts .

- Protection/deprotection : Protect the methoxy group with tert-butyldimethylsilyl (TBS) ethers during harsh reactions (e.g., Grignard additions), followed by TBAF-mediated cleavage .

- Scale-up considerations : Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., solvent volume, catalyst loading) affecting yield reproducibility .

Q. What mechanisms explain the biological activity of sulfonate derivatives, and how can they be validated experimentally?

Methodological Answer:

- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) due to sulfonate’s electrophilic sulfur center. Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to quantify inhibition .

- Molecular docking : Simulate interactions with target proteins (e.g., PDB: 8CR) to identify key binding residues (e.g., histidine or lysine side chains) .

- In vitro validation : Pair docking results with site-directed mutagenesis to confirm residues critical for activity .

Data Contradiction Analysis

Q. How to address conflicting biological activity data between in vitro and cell-based assays for sulfonate derivatives?

Methodological Answer:

- Solubility checks : Measure partition coefficients (logP) to assess cell membrane permeability. Derivatives with logP >3 may require formulation in DMSO/PEG mixtures .

- Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the methoxy group) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.